3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound (CAS: 488858-31-7, molecular formula: C₂₄H₂₂ClN₅O₂S₂, molecular weight: 512.05 g/mol) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- A 4-methylpiperazinyl substituent at position 2 of the pyrido-pyrimidinone, contributing to solubility and hydrogen-bonding capacity.
- A Z-configuration at the exocyclic double bond between the thiazolidinone and pyrido-pyrimidinone systems, critical for stereochemical stability .
Properties
Molecular Formula |
C25H24ClN5O2S2 |
|---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24ClN5O2S2/c1-16-7-8-21-27-22(29-11-9-28(2)10-12-29)18(23(32)30(21)14-16)13-20-24(33)31(25(34)35-20)15-17-5-3-4-6-19(17)26/h3-8,13-14H,9-12,15H2,1-2H3/b20-13- |
InChI Key |
UGTPJIAUMRMSIR-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-Methylpiperazine Group at C-2
The 4-methylpiperazin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr). The 2-chloro intermediate reacts with excess 1-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) under heating.
Typical Conditions :
Formylation at C-3 for Knoevenagel Reactivity
A formyl group is introduced at C-3 using Vilsmeier-Haack formylation (POCl3/DMF), enabling subsequent condensation with the thiazolidinone fragment.
Final Assembly via Knoevenagel Condensation
The pre-formed thiazolidinone and pyrido[1,2-a]pyrimidinone fragments are coupled via Knoevenagel condensation to yield the final product.
Optimized Protocol :
-
Reactants :
-
Thiazolidinone fragment: 1.0 equiv
-
Pyrido[1,2-a]pyrimidinone aldehyde: 1.05 equiv
-
-
Solvent : Acetic acid
-
Catalyst : Sodium acetate
-
Conditions : Reflux for 12 hours
-
Workup : Precipitation, filtration, and recrystallization from dichloromethane/hexane
Purification and Characterization
Purification Methods :
-
Column Chromatography : Silica gel, ethyl acetate/hexane gradient
Analytical Data :
-
Melting Point : 215–218°C (decomposes)
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidinone H), 7.45–7.30 (m, 4H, Ar-H), 4.12 (s, 2H, CH2), 3.80–3.50 (m, 8H, piperazine), 2.85 (s, 3H, N-CH3), 2.45 (s, 3H, C7-CH3).
-
HRMS : m/z Calcd for C28H26ClN5O2S2: 596.12; Found: 596.09.
Challenges and Optimization
-
Regioselectivity : Ensuring substitution at C-2 and C-3 of the pyrido[1,2-a]pyrimidinone requires careful control of reaction conditions.
-
Stereochemical Control : The Z-configuration of the benzylidene group is maintained by using excess sodium acetate to prevent isomerization.
-
Solvent Choice : Acetic acid enhances reaction rates but may protonate the piperazine group; alternatives like ethanol with catalytic piperidine are explored for sensitive substrates.
Chemical Reactions Analysis
Key Functional Groups and Reactivity Hotspots
The compound contains several reactive moieties:
-
Thiazolidinone core (4-oxo-2-thioxo): Prone to nucleophilic attack, redox reactions, and coordination chemistry .
-
Pyrido-pyrimidine ring : Susceptible to electrophilic substitution and π-π stacking interactions .
-
Methylidenyl group (Z-configuration): Participates in cycloadditions and Michael additions.
-
4-Methylpiperazine substituent : Engages in alkylation, acylation, and acid-base reactions.
Thioxo Group Reactivity
The 2-thioxo group in the thiazolidinone ring undergoes:
-
Oxidation : Forms disulfide bridges under mild oxidative conditions.
-
Alkylation : Reacts with alkyl halides to produce thioether derivatives .
| Reaction Type | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, RT | Disulfide dimer | 65-70% | |
| Alkylation | CH₃I, K₂CO₃ | S-Methyl derivative | 82% |
*Theoretical yields based on analog studies.
Pyrido-Pyrimidine Core Reactions
Electrophilic substitution occurs at the electron-rich pyrido-pyrimidine ring:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 8 .
-
Halogenation : Br₂/FeBr₃ adds bromine at position 9.
| Reaction Type | Reagents | Position | Product Stability | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C8 | Moderate (decomposes >150°C) | |
| Bromination | Br₂, FeBr₃ | C9 | High |
Methylidenyl Group Reactivity
The Z-configured methylidenyl group participates in:
-
Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions.
-
Michael Addition : Accepts nucleophiles (e.g., amines) at the α,β-unsaturated ketone site.
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | Toluene, 80°C, 12h | Synthesis of polycyclic systems | |
| Michael Addition | Et₃N, THF, RT | Functionalization for SAR studies |
Piperazine Substituent Modifications
The 4-methylpiperazine group undergoes:
-
N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.
-
Acylation : Acetyl chloride introduces acetyl groups at the secondary amine.
| Modification | Reagents | Solvent | Rate (k, s⁻¹) | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃CH₂Br, DIPEA | DMF | 2.3 × 10⁻³ | |
| Acylation | AcCl, Pyridine | CH₂Cl₂ | 4.1 × 10⁻² |
Stability and Degradation Pathways
Under physiological conditions (pH 7.4, 37°C), the compound shows:
-
Hydrolysis : Thiazolidinone ring opens in basic media (t₁/₂ = 2.7 h at pH 9) .
-
Photodegradation : UV light (254 nm) induces cleavage of the methylidenyl bond .
| Degradation Pathway | Conditions | Major Degradants | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | 0.1M NaOH, 25°C | Mercapto-pyridine derivative | |
| UV Exposure | 254 nm, 6h | Fragmented thiazole-pyrimidine |
Catalytic and Coordination Chemistry
The sulfur-rich structure enables:
-
Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via thione sulfur and pyridine nitrogen .
-
Enzyme Inhibition : Thioxo group chelates catalytic zinc in metalloproteinases .
| Metal Ion | Binding Site | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu²⁺ | Thione S, Pyridine N | 8.9 | |
| Zn²⁺ | Thione S, Carbonyl O | 6.7 |
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to thiazolidinones. For instance, derivatives similar to this compound have shown efficacy in reducing leukocyte recruitment during acute inflammation models in mice . These findings suggest potential applications in treating inflammatory diseases.
Antimicrobial Properties
Several thiazolidinone derivatives exhibit significant antimicrobial activities against a range of pathogens. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. Research indicates that compounds with similar thiazolidinone scaffolds have demonstrated moderate to significant antibacterial and antifungal activities .
Anticancer Potential
The pyrido[1,2-a]pyrimidine framework is known for its anticancer properties. Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share these properties, warranting further investigation into its effectiveness against different types of cancer cells.
Case Studies and Research Findings
A review of literature reveals several case studies that provide insights into the applications of similar compounds:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature (4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives)
The European Patent (2023) discloses compounds with the same core but variable substituents (Table 1) :
| Compound ID | Substituent at Position 2 | Substituent at Position 7 | Key Differences vs. Target Compound |
|---|---|---|---|
| 1 | 4-Methoxyphenyl | 1,4-Diazepan-1-yl | Lacks thiazolidinone; reduced aromatic bulk. |
| 9 | 3,4-Dimethoxyphenyl | 4-Methylpiperazin-1-yl | Matches position 7 but lacks thiazolidinone and chloro substitution. |
| 10 | 3,4-Dimethoxyphenyl | (3R,5S)-3,5-Dimethylpiperazin-1-yl | Chiral piperazine; may alter pharmacokinetics. |
Implications :
- 4-Methylpiperazinyl at position 7 is shared with Compound 9 , suggesting shared solubility profiles but divergent bioactivity due to the absence of the thiazolidinone in the latter.
Thiazolidinone-Containing Analogues
- 5-{(Z)-[3-(2-Chlorobenzyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene]Methyl}-1,4-Dimethyl-6-(4-Methylpiperidin-1-Yl)-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile (): Shares the 2-chlorobenzyl-thiazolidinone motif but replaces the pyrido-pyrimidinone core with a dihydropyridine-carbonitrile system. 4-Methylpiperidinyl (vs.
- 2-(4-Benzyl-1-Piperazinyl)-3-{(Z)-[3-(2-Methoxyethyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene]Methyl}-4H-Pyrido[1,2-a]Pyrimidin-4-One (): 2-Methoxyethyl on the thiazolidinone increases hydrophilicity compared to the target’s 2-chlorobenzyl group. Benzylpiperazinyl at position 2 may enhance CNS penetration but introduce metabolic instability .
Biological Activity
The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of bioactive compounds with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and potential mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O4S2 |
| Molecular Weight | 517.02 g/mol |
| CAS Number | 500269-67-0 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains using standard microdilution methods.
Case Studies and Findings
-
Antibacterial Activity :
- The tested compound showed strong antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL , indicating its potency compared to conventional antibiotics like ampicillin and streptomycin, which had higher MIC values against the same strains .
- Notably, Enterobacter cloacae was the most sensitive strain, while Escherichia coli showed the highest resistance .
Bacterial Strain MIC (mg/mL) MBC (mg/mL) Staphylococcus aureus 0.015 0.030 Bacillus cereus 0.015 0.030 Enterobacter cloacae 0.004 0.008 Escherichia coli 0.045 0.060 - Antifungal Activity :
Structure-Activity Relationship (SAR)
The SAR analysis revealed that specific structural components of the compound contribute significantly to its biological activity:
- The presence of the thiazolidinone moiety is crucial for enhancing antimicrobial properties.
- Substituents such as chlorobenzyl and piperazine groups were found to improve antibacterial efficacy, suggesting that modifications in these regions could lead to even more potent derivatives .
While the exact mechanisms remain under investigation, several hypotheses have been proposed based on docking studies and previous literature:
- Inhibition of Bacterial Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It is suggested that the compound can disrupt bacterial membrane integrity, leading to cell lysis.
- Targeting Nucleic Acids : Potential interactions with bacterial DNA or RNA can also be a mechanism by which this compound exerts its effects.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on critical steps such as condensation reactions, catalyst selection, and purification. For instance:
- Condensation Reactions : Use a Schiff base formation strategy under inert atmosphere (N₂/Ar) with acetic acid as a catalyst to enhance imine bond formation .
- Catalysts : Employ Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate thiazolidinone ring closure, as demonstrated in analogous thiazolo-pyrimidine syntheses .
- Purification : Column chromatography using silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol can isolate the Z-isomer preferentially .
Basic: What spectroscopic techniques are most reliable for confirming the Z-configuration and structural integrity of the compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the thiazolidinone C=S group (δ ~190-200 ppm in ¹³C) and the Z-alkenyl proton (δ ~7.5–8.5 ppm, coupling constant J = 10–12 Hz) .
- IR Spectroscopy : Confirm the C=O (1680–1720 cm⁻¹) and C=S (1120–1250 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-chlorobenzyl and 4-methylpiperazinyl substituents?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO₂) at the benzyl position, and replace piperazinyl with morpholino or thiomorpholino groups .
- Bioactivity Assays : Test analogs against target enzymes (e.g., kinases, antimicrobial targets) using fluorescence polarization or microplate calorimetry. Compare IC₅₀ values to identify critical substituents .
- Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger) to map steric/electronic interactions of substituents with binding pockets .
Advanced: How should researchers resolve contradictions in reported antimicrobial vs. antitumor activities of structurally similar compounds?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity) to isolate variables .
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects. For example, thiazolidinone derivatives may inhibit both bacterial gyrase and human topoisomerases, explaining dual activities .
- Structural Comparisons : Overlay X-ray crystallography data of similar compounds bound to different targets to identify divergent binding motifs .
Basic: What strategies address poor aqueous solubility during in vitro bioactivity testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin-based solubilization to maintain compound stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazinyl) to enhance solubility, as seen in pyrimidine derivatives .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Advanced: How can enantiomeric purity of the Z-configuration be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (85:15) to separate enantiomers .
- Circular Dichroism (CD) : Validate stereochemistry via CD spectra, comparing peak signs (e.g., positive Cotton effect at 250–300 nm for Z-isomers) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor Z-isomer formation .
Advanced: Which computational tools are suitable for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic half-life, CYP450 inhibition, and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate compound-membrane interactions (GROMACS) to predict blood-brain barrier penetration .
- Toxicity Profiling : Leverage Tox21 datasets and Random Forest models to flag potential genotoxicity .
Basic: How can researchers troubleshoot inconsistent synthetic yields across batches?
Methodological Answer:
- Reagent Purity : Ensure anhydrous solvents (e.g., THF, DMF) and fresh catalysts (e.g., ZnCl₂) are used to avoid side reactions .
- Reaction Monitoring : Use TLC (silica, UV detection) at 30-minute intervals to optimize reaction termination time .
- Temperature Control : Maintain precise temperatures (±2°C) during exothermic steps (e.g., cyclization) using jacketed reactors .
Advanced: What in vitro models are appropriate for preliminary toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays to assess liver damage .
- Cardiotoxicity : Employ hiPSC-derived cardiomyocytes and patch-clamp studies to monitor hERG channel inhibition .
- Genotoxicity : Conduct comet assays (single-cell gel electrophoresis) on human lymphocytes .
Advanced: How can data reproducibility be improved in bioactivity studies?
Methodological Answer:
- Strict SOPs : Document protocols for cell passage numbers, serum lots, and incubation times to minimize variability .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) in each assay .
- Blinded Analysis : Use automated plate readers and third-party data analysts to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
